Cbz-Ala-Ala-Ome

概要

説明

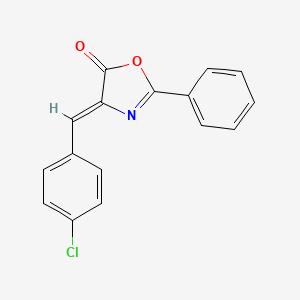

Cbz-Ala-Ala-Ome, also known as methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]amino]propanoate, is a dipeptide derivative. It is composed of two alanine residues with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methyl ester at the C-terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures.

作用機序

Target of Action

Cbz-Ala-Ala-Ome, also known as Z-Ala-Ala-OMe, is a peptide-based compound. The primary targets of this compound are proteases, specifically caspases, which are a family of enzymes playing essential roles in programmed cell death (apoptosis), inflammation, and other cellular processes .

Mode of Action

Z-Ala-Ala-OMe acts as an inhibitor of these proteases. It binds to the active site of the enzyme, preventing it from cleaving its protein substrates, thereby inhibiting the process of apoptosis . This interaction with its targets leads to a decrease in the activity of these enzymes, effectively slowing down or stopping the processes they are involved in.

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in apoptosis. By inhibiting caspases, Z-Ala-Ala-OMe disrupts the cascade of proteolytic activity that leads to apoptosis, affecting the downstream effects such as DNA fragmentation and cell death .

準備方法

Synthetic Routes and Reaction Conditions

Cbz-Ala-Ala-Ome can be synthesized through a condensation reaction between N-protected alanine and alanine methyl ester. One effective methodology involves the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine. The reaction proceeds with high yields and diastereoselectivity, preserving the protecting groups on the amino acid side chains .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

化学反応の分析

Types of Reactions

Cbz-Ala-Ala-Ome undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,O-acetals, which serve as intermediates for further functionalization.

Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free dipeptide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the C-terminus or N-terminus of the peptide.

Common Reagents and Conditions

Oxidation: Photoredox-catalyzed oxidative decarboxylative coupling using methanol or acetic acid as solvents.

Reduction: Hydrogenation in the presence of palladium on carbon (Pd/C) as a catalyst.

Substitution: Grignard reagents, phosphites, allylsilanes, and terminal alkynes are commonly used nucleophiles.

Major Products Formed

Oxidation: Formation of N,O-acetals and subsequent addition of nucleophiles to create novel peptide scaffolds.

Reduction: Free dipeptide without the Cbz protecting group.

Substitution: Modified peptides with various functional groups at the termini.

科学的研究の応用

Cbz-Ala-Ala-Ome has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex peptides and peptide-based drugs.

Biology: Serves as a model compound for studying peptide interactions and enzymatic processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.

類似化合物との比較

Cbz-Ala-Ala-Ome can be compared with other similar dipeptide derivatives, such as:

Cbz-Ala-Tyr-Ome: Contains a tyrosine residue instead of a second alanine, leading to different biological activities and applications.

Cbz-Phe-Leu-Ome: Composed of phenylalanine and leucine, offering distinct properties and uses in peptide synthesis.

Cbz-Gly-Gly-Ome: A simpler dipeptide with glycine residues, often used in basic peptide research.

This compound is unique due to its specific combination of alanine residues and the Cbz protecting group, which provides a balance of stability and reactivity suitable for various synthetic and research applications.

特性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCAZZQPISJXOS-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189836 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-51-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)

![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)

![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)